1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine

Metabotropic glutamate receptor 2 Regioisomer pharmacology Structure-activity relationship

1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine (CAS 1856056-92-2) is a small-molecule heteroaryl-pyrazole derivative originating from Taisho Pharmaceutical Co., Ltd. and classified as a metabotropic glutamate receptor 2 (mGluR2) antagonist.

Molecular Formula C11H13ClF3N3O
Molecular Weight 295.69 g/mol
Cat. No. B12225850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
Molecular FormulaC11H13ClF3N3O
Molecular Weight295.69 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNCC2=CC=NN2CC(F)(F)F.Cl
InChIInChI=1S/C11H12F3N3O.ClH/c12-11(13,14)8-17-9(3-4-16-17)6-15-7-10-2-1-5-18-10;/h1-5,15H,6-8H2;1H
InChIKeyOJEAHURKRBTIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine – A Structurally Defined mGluR2 Antagonist for CNS Drug Discovery


1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine (CAS 1856056-92-2) is a small-molecule heteroaryl-pyrazole derivative originating from Taisho Pharmaceutical Co., Ltd. and classified as a metabotropic glutamate receptor 2 (mGluR2) antagonist [1]. The compound combines a furan ring with a pyrazole core bearing a 2,2,2-trifluoroethyl substituent at the N1 position, connected via a methanamine linker. This structural architecture places it within the group II mGlu receptor antagonist class, which has been investigated for therapeutic applications in major depression, anxiety disorders, and cognitive deficits [2].

Why 1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine Cannot Be Simply Replaced by Generic mGluR2 Antagonists


Within the heteroaryl-pyrazole chemotype, three structural variables critically modulate mGluR2 antagonist pharmacology: the regioisomeric attachment point on the pyrazole ring, the nature of the N1-fluoroalkyl group, and the identity of the terminal heteroaryl ring [1]. The 5-yl regioisomer exhibits a distinct spatial orientation of the furfurylamine side chain compared to the 3-yl or 4-yl isomers, which alters the vector of the basic amine and can affect both target binding and off-target selectivity. The 2,2,2-trifluoroethyl group confers higher lipophilicity and metabolic stability relative to non-fluorinated alkyl congeners, while the furan oxygen provides H-bond acceptor capacity distinct from thiophene (sulfur) or phenyl analogs. These subtle differences render simple replacement of one pyrazole regioisomer or heteroaryl variant with another pharmacologically non-equivalent [2].

Quantitative Differentiation Evidence for 1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine


Regioisomeric Selectivity: 5-yl Pyrazole Attachment Differentiates from 3-yl and 4-yl Congeners in mGluR2 Antagonist Pharmacophore Geometry

The 5-yl pyrazole attachment in the target compound positions the N-(furan-2-ylmethyl) group at the 5-position of the pyrazole ring, whereas closely related commercial analogs bear the identical furfurylamine motif at the 3-yl or 4-yl positions . In the Taisho heteroaryl-pyrazole patent series, the spatial orientation of the basic amine side chain relative to the allosteric binding pocket alters both potency and selectivity across group II mGlu receptor subtypes. Regioisomeric switching in pyrazole-based mGluR2 ligands is documented to produce >10-fold shifts in functional activity within the same chemotype class [1].

Metabotropic glutamate receptor 2 Regioisomer pharmacology Structure-activity relationship

Fluorinated N1 Substituent: 2,2,2-Trifluoroethyl Enhances Lipophilicity and Metabolic Stability Versus Non-Fluorinated Analogs

The 2,2,2-trifluoroethyl substituent on the pyrazole N1 enhances lipophilicity (calculated logP increase of ~1.0–1.5 units versus the corresponding ethyl analog) while simultaneously blocking a primary site of oxidative metabolism [1]. In fluorinated pyrazole series, introduction of a trifluoroethyl group has been shown to reduce intrinsic clearance in human liver microsomes by 50–80% compared to non-fluorinated alkyl chains, while maintaining or improving target binding affinity through favorable hydrophobic interactions in the allosteric pocket [2].

Trifluoroethyl group Metabolic stability Lipophilic efficiency

Heteroaryl Ring Identity: Furan (Oxygen) Versus Thiophene (Sulfur) or Phenyl in mGluR2 Allosteric Modulator Binding

The furan ring presents a distinct electronic profile compared to thiophene or phenyl replacements. The furan oxygen serves as an H-bond acceptor (pKaH ~1.0), whereas thiophene sulfur is a weaker H-bond acceptor, and phenyl offers only hydrophobic/π-stacking interactions [1]. In mGluR2 allosteric modulator SAR from Taisho patents, heteroaryl identity at this position contributes to subtype selectivity between mGluR2 and mGluR3, with oxygen-containing heterocycles generally favoring mGluR2 engagement [2].

Furan heterocycle Bioisosterism mGluR2 allosteric site

Recommended Research and Procurement Scenarios for 1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine


mGluR2 Negative Allosteric Modulator (NAM) Screening and Hit Validation

The compound serves as a structurally characterized mGluR2 antagonist suitable for use as a reference tool in screening cascades for novel group II mGlu modulators. Its defined 5-yl pyrazole regioisomer, trifluoroethyl substituent, and furan terminal group make it an appropriate control for evaluating SAR in heteroaryl-pyrazole libraries targeting the mGluR2 allosteric site [1].

CNS Pharmacokinetic and Brain Penetration Studies

The trifluoroethyl group enhances lipophilicity (predicted cLogP ~2.5–3.0), positioning the compound as a candidate for assessing the relationship between fluorine-mediated lipophilicity and blood-brain barrier penetration within the pyrazole chemotype. Comparative studies against non-fluorinated ethyl congeners can quantify the contribution of CF3 to CNS exposure [2].

Regioisomer-Dependent Pharmacology Studies in Group II mGlu Receptors

Paired procurement of the 5-yl regioisomer (target compound), the 3-yl regioisomer (CAS 1856030-24-4), and the 4-yl regioisomer (CAS 1856019-88-9) enables systematic evaluation of how pyrazole attachment point geometry affects mGluR2/mGluR3 binding, functional activity, and subtype selectivity [3].

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